Compound Description: 8-OH-DPAT is a well-known selective agonist for the 5-HT1A receptor. In the study on pregnant human myometrium [], 8-OH-DPAT produced a highly variable increase in contractions, with low potency, and this effect was not significantly inhibited by the 5-HT1A antagonist WAY100635. This suggests that 8-OH-DPAT's action on myometrial contractility may not be solely mediated by the 5-HT1A receptor subtype.
Compound Description: WAY100635 is a potent and selective antagonist of the 5-HT1A receptor. Research on the mutant 5-HT1A receptor (D116A) demonstrated that WAY100635 retained binding affinity and exhibited partial agonist activity at this mutated receptor []. This suggests that the D116 residue might be crucial for the typical antagonistic activity of WAY100635.
α-Methyl-5-hydroxytryptamine (α-Me-5-HT)
Compound Description: α-Me-5-HT is a selective agonist for the 5-HT2 receptor. In the study on human myometrium, α-Me-5-HT consistently and potently stimulated contractions []. This effect was effectively blocked by the selective 5-HT2A receptor antagonist ketanserin, suggesting the involvement of 5-HT2A receptors in mediating myometrial contractions.
Ketanserin
Compound Description: Ketanserin acts as a selective antagonist for the 5-HT2A receptor. Studies on pregnant human myometrium revealed that ketanserin effectively inhibited the contractile response induced by α-Me-5-HT []. This further supports the presence of functional 5-HT2A receptors in the human myometrium and suggests their potential role in regulating uterine contractility.
BW723C86
Compound Description: BW723C86 is an agonist that exhibits selectivity for the 5-HT2B receptor. In the study on human myometrium, BW723C86 elicited inconsistent responses at potencies lower than expected for typical 5-HT2B receptor activation []. This observation suggests that 5-HT2B receptors may not play a significant role in regulating myometrial contractility.
Ro-60-01-75
Compound Description: Ro-60-01-75 acts as a selective agonist for the 5-HT2C receptor. Similar to BW723C86, Ro-60-01-75 produced inconsistent and weak responses in the human myometrium study [], suggesting a limited role for 5-HT2C receptors in mediating uterine contractions.
SB204741
Compound Description: SB204741 serves as a selective antagonist for the 5-HT2B receptor. In the human myometrium study, SB204741 did not affect the contractile response induced by α-Me-5-HT [], further supporting the minimal involvement of the 5-HT2B receptor subtype in regulating myometrial contractions.
RS102221
Compound Description: RS102221 functions as a selective antagonist for the 5-HT2C receptor. Similar to SB204741, RS102221 did not impact the contractile response induced by α-Me-5-HT in the human myometrium study [], further supporting the limited role of the 5-HT2C receptor in regulating uterine contractility.
Cisapride
Compound Description: Cisapride acts as an agonist for the 5-HT4 receptor. Similar to sumatriptan, cisapride did not demonstrate any effect on myometrial contractility in the human myometrium study []. This suggests that the 5-HT4 receptor subtype may not play a significant role in modulating uterine contractions.
AS19
Compound Description: AS19 serves as a selective agonist for the 5-HT7 receptor. In line with the lack of effect observed with sumatriptan and cisapride, AS19 also did not impact myometrial contractility in the human myometrium study []. This suggests that 5-HT7 receptors might not contribute significantly to regulating uterine contractions.
Compound Description: SCH-D, also known as vicriviroc, is a CCR5 antagonist that has been evaluated in clinical trials for the treatment of HIV-1 infection. It exhibits a distinct mechanism of action compared to INCB9471 [].
Compound Description: 873140, also known as aplaviroc, is another CCR5 antagonist investigated in clinical trials for HIV-1 treatment. Like SCH-D, it displays a different mechanism of action compared to INCB9471 [].
Compound Description: UK427857, also known as maraviroc, is a CCR5 antagonist approved for treating HIV-1 infection. It functions by allosterically inhibiting CCR5, distinct from the mechanism of INCB9471 [].
Overview
N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may play a role in treating various conditions, including cancer, neurodegenerative diseases, and inflammation, as indicated by patent literature. The compound is classified under the category of benzodiazole derivatives, which are known for their diverse biological activities.
Synthesis Analysis
The synthesis of N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide typically involves several steps, including the formation of the benzodiazole ring and subsequent functionalization to introduce the methoxyphenoxy and cyclohexanecarboxamide groups.
Methods
Benzodiazole Formation: The initial step often involves cyclization reactions using appropriate precursors such as ortho-phenylenediamine and carboxylic acids or their derivatives.
Alkylation: The introduction of the 2-(2-methoxyphenoxy)ethyl group may be achieved through alkylation reactions involving suitable electrophiles.
Amide Formation: The final step generally includes the formation of the amide bond between the cyclohexanecarboxylic acid derivative and the amine functional group derived from the benzodiazole.
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are crucial for optimizing yield and purity but are not extensively detailed in available sources.
Molecular Structure Analysis
Structure
The molecular formula for N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide is C24H35N3O. The compound features:
A central cyclohexane ring.
A benzodiazole moiety which is substituted with a 2-(2-methoxyphenoxy)ethyl group.
The compound can undergo various chemical reactions typical of amides and aromatic systems:
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Substitution Reactions: The methoxy group on the phenoxy moiety can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The compound may also be reduced under specific conditions to alter functional groups.
These reactions highlight its potential reactivity in synthetic organic chemistry.
Mechanism of Action
Data suggest that benzodiazole derivatives can modulate pathways associated with apoptosis and cellular proliferation.
Physical and Chemical Properties Analysis
Physical Properties
The compound is likely to be a solid at room temperature due to its complex structure. Specific melting point and boiling point data are not provided but can typically be determined through standard laboratory methods.
Chemical Properties
Key chemical properties include:
Solubility: Likely soluble in organic solvents due to its hydrophobic cyclohexane and aromatic components.
Stability: Stability under various pH conditions should be evaluated to understand its potential shelf-life and reactivity.
Relevant analyses such as spectroscopic techniques (NMR, IR) would provide further insights into its structural characteristics.
Applications
N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide shows promise in scientific research primarily due to its potential therapeutic applications:
Cancer Treatment: As a potential anti-cancer agent targeting specific pathways involved in tumor growth.
Neurodegenerative Diseases: Investigated for neuroprotective effects that could alleviate symptoms or slow progression.
Anti-inflammatory Applications: May serve as an anti-inflammatory agent by modulating immune responses.
Research continues to explore these applications further, aiming to validate efficacy and safety in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.